molecular formula C14H20N2O2 B1369911 3-(2-Hydroxyphenyl)-1-(4-methylpiperazino)-1-propanone

3-(2-Hydroxyphenyl)-1-(4-methylpiperazino)-1-propanone

Cat. No. B1369911
M. Wt: 248.32 g/mol
InChI Key: AIAGEBIAHWXAPL-UHFFFAOYSA-N
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Patent
US06339154B1

Procedure details

N-Methylpiperazine (1.23 g) was added to 3,4-dihydrocoumarine (1.80 g) and stirred for 2 hours at 80° C., thereby yielding the entitled compound (3.12 g) as pale brown solid.
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.[O:8]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH2:12][CH2:11][C:9]1=[O:10]>>[OH:8][C:18]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[CH2:12][CH2:11][C:9]([N:5]1[CH2:6][CH2:7][N:2]([CH3:1])[CH2:3][CH2:4]1)=[O:10]

Inputs

Step One
Name
Quantity
1.23 g
Type
reactant
Smiles
CN1CCNCC1
Name
Quantity
1.8 g
Type
reactant
Smiles
O1C(=O)CCC2=CC=CC=C12

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours at 80° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
OC1=C(C=CC=C1)CCC(=O)N1CCN(CC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 3.12 g
YIELD: CALCULATEDPERCENTYIELD 103.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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